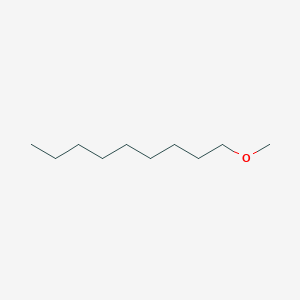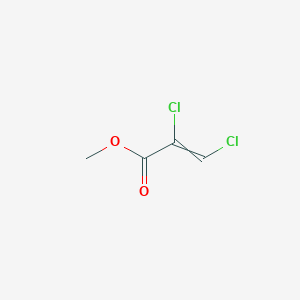
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone
Description
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone, also known as 2-CDE, is a synthetic organic compound belonging to the class of chloroalkenes. It has a molecular formula of C7H8ClOS and has a molecular weight of 181.6 g/mol. The compound has a low boiling point of 78°C and is soluble in most organic solvents. 2-CDE is a colorless liquid with a faint odor.
Scientific Research Applications
Synthesis of Photoactive Organic Molecules
“2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone” can serve as a precursor in the synthesis of various photoactive organic molecules. These molecules are crucial in the development of light-responsive materials, which have applications in photodynamic therapy, photochromic devices, and organic photovoltaics .
Pharmaceutical Research
Thiophene derivatives have shown a wide range of biological activities. Compounds with a thiophene nucleus, similar to “2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone”, have been used as anti-inflammatory agents and serotonin antagonists. This suggests potential applications in the development of new therapeutic agents for conditions such as inflammation and Alzheimer’s disease .
Material Science
In material science, thiophene-containing compounds are used to create novel materials with specific properties. The compound could be utilized in research for developing new polymers or coatings with unique electrical or optical characteristics .
Chemical Synthesis
This compound may be used as a reagent or intermediate in chemical synthesis processes. Its structure could be beneficial in creating complex organic molecules through various synthetic pathways .
Analytical Chemistry
Due to its distinct chemical structure, “2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone” could be used as a standard or reference compound in analytical chemistry for method development or calibration purposes .
Catalysis
Thiophene derivatives can act as ligands or catalysts in various chemical reactions. Research into the catalytic properties of such compounds could lead to advancements in reaction efficiency and selectivity .
properties
IUPAC Name |
2-chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAHFKUIQIYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350414 | |
| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethanone | |
CAS RN |
31772-43-7 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-3-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31772-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethylthiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)





![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)